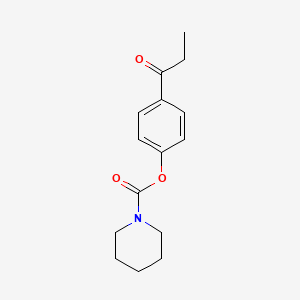

4-Propionylphenyl piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

(4-propanoylphenyl) piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-14(17)12-6-8-13(9-7-12)19-15(18)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNYORRYRGTHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propionylphenyl piperidine-1-carboxylate typically involves the reaction of 4-propionylphenyl with piperidine-1-carboxylate under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of 4-Propionylphenyl piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

4-Propionylphenyl piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-Propionylphenyl piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of biological pathways and enzyme interactions.

Industry: It can be used in the production of various industrial chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-Propionylphenyl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

tert-Butyl 4-Amino-4-(Pyridin-3-yl)Piperidine-1-Carboxylate (PK03447E-1)

tert-Butyl 3-(1H-Tetrazol-5-yl)Piperidine-1-Carboxylate

- Structure : Contains a tetrazole ring at the 3-position of the piperidine ring.

- Bioactivity : Demonstrated antidiabetic activity with an IC50 of 7.12 μM, attributed to its carboxylic acid-like tetrazole group .

- Binding Affinity : Exhibited strong receptor binding with a binding energy of -4.5 kcal/mol, indicating stable ligand-receptor interactions .

- Key Differences : The tetrazole group mimics carboxylic acid functionality, enhancing metabolic stability and bioavailability compared to ester-based derivatives like 4-propionylphenyl piperidine-1-carboxylate.

tert-Butyl 4-(Phenylamino)Piperidine-1-Carboxylate (1-Boc-4-AP)

Benzyl 4-(3-Ethoxy-3-Oxopropyl)Piperidine-1-Carboxylate

- Structure : Substituted with a benzyl ester and an ethoxy-oxopropyl side chain.

Data Table: Comparative Analysis of Piperidine Carboxylate Derivatives

Research Findings and Implications

- Bioactivity : The tetrazole derivative’s antidiabetic activity highlights the importance of electron-withdrawing substituents (e.g., tetrazole) in enhancing pharmacological potency .

- Safety and Handling: Safety protocols vary significantly; tert-butyl pyridinyl-amino derivatives require rigorous protective measures, whereas benzyl derivatives pose minimal hazards .

- Regulatory Considerations: Amino-substituted analogs like 1-Boc-4-AP face stricter regulatory oversight, which may influence their use in drug development .

Actividad Biológica

4-Propionylphenyl piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Propionylphenyl piperidine-1-carboxylate is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 245.32 g/mol

- CAS Number : 526190-37-4

The compound features a piperidine ring substituted with a propionylphenyl group, contributing to its unique pharmacological profile.

Synthesis Methods

The synthesis of 4-propionylphenyl piperidine-1-carboxylate typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Using appropriate piperidine derivatives.

- Acylation Reaction : Introducing the propionyl group through acylation methods.

- Purification : Employing techniques like recrystallization or chromatography.

The biological activity of 4-propionylphenyl piperidine-1-carboxylate has been linked to several mechanisms, including:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.

- Antioxidant Activity : Exhibiting properties that scavenge free radicals, potentially reducing oxidative stress.

- Cytotoxic Effects : Demonstrating selective toxicity towards certain cancer cell lines.

In Vitro Studies

Several studies have evaluated the in vitro effects of 4-propionylphenyl piperidine-1-carboxylate:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| Study B | A549 (Lung Cancer) | 10.5 | Cell cycle arrest |

| Study C | HeLa (Cervical Cancer) | 12.3 | ROS generation |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

In a recent study, researchers investigated the anticancer properties of 4-propionylphenyl piperidine-1-carboxylate against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways. The study reported an IC value of 15.2 µM, indicating effective cytotoxicity at relatively low concentrations .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The results demonstrated that treatment with 4-propionylphenyl piperidine-1-carboxylate significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-propionylphenyl piperidine-1-carboxylate, and what reaction conditions are critical for optimal yield?

- Methodological Answer : The compound is typically synthesized via the reaction of a piperidine derivative (e.g., 4-oxopiperidine) with an activated carbonyl reagent (e.g., phenyl chloroformate) under basic conditions. For example, analogous syntheses (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate) use triethylamine in dichloromethane to neutralize HCl byproducts . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature to mild reflux), and stoichiometric ratios (1:1.2 molar ratio of piperidine to carbonyl reagent). Purification via recrystallization or column chromatography is standard .

Q. How should researchers handle and store 4-propionylphenyl piperidine-1-carboxylate to ensure stability?

- Methodological Answer : Store the compound at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Use desiccants to mitigate moisture absorption. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Avoid prolonged skin contact due to potential irritancy, as seen in structurally similar piperidine derivatives .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR to confirm substituent positions and piperidine ring conformation. For example, aromatic protons appear at δ 7.2–7.4 ppm, while ester carbonyls resonate near δ 170 ppm .

- GC/MS : Retention time and fragmentation patterns (e.g., m/z 380 for a related piperidine-carboxylate derivative) aid in purity assessment .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous piperidine-carboxylate derivatives?

- Methodological Answer : Discrepancies often arise from reaction scalability, solvent purity, or competing side reactions. For example, yields for N-benzyl piperidine analogs vary from 26% to 79.9% due to differences in anhydride activation (e.g., propionic anhydride vs. benzyl chloroformate) . Systematic optimization using factorial design (e.g., varying base strength, solvent polarity, and reaction time) can identify critical parameters. Statistical tools like ANOVA help validate reproducibility .

Q. What computational methods are suitable for predicting the biological activity of 4-propionylphenyl piperidine-1-carboxylate?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 isoforms). Piperidine derivatives often exhibit inhibitory effects on CYP3A4, requiring validation via in vitro assays .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, TPSA) with bioactivity data from PubChem or ChEMBL. For example, piperidine carbamates with TPSA < 90 Ų show enhanced blood-brain barrier permeability .

Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. For instance, related piperidine-carboxylates achieve solubility up to 10 mM in PBS with 0.1% Tween-80. Pre-formulation studies (e.g., shake-flask method) quantify solubility limits, while dynamic light scattering (DLS) monitors aggregation .

Q. What strategies mitigate racemization risks during stereospecific synthesis of piperidine derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) enforce stereocontrol. For example, enantiomeric excess (ee) >95% is achievable via chiral HPLC separation of intermediates. Monitor optical rotation ([α]D) and circular dichroism (CD) to confirm configuration .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.